molecular formula C18H17N3O3S B2938631 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 2034604-70-9

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2938631
CAS No.: 2034604-70-9
M. Wt: 355.41
InChI Key: UYTMNEPLOJFQRX-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound designed for research applications in medicinal chemistry and neuroscience. This oxalamide derivative features a benzothiophene moiety, a structural component found in compounds with documented biological activity. Structurally related molecules containing the benzothiophene core have been investigated as potential multi-functional agents, showing promise in preclinical research for managing neurological conditions . The specific architecture of this compound, which integrates a pyridinyl group via an oxalamide linker, suggests potential for interaction with neuronal targets, similar to other related anticonvulsant and analgesic compounds . Research on analogues indicates that such structures may exert their effects by modulating voltage-sensitive sodium channels, a common mechanism for regulating neuronal excitability . This makes them interesting candidates for studies focused on epilepsy and neuropathic pain pathways . Furthermore, the oxalamide functional group is known to be present in compounds used as flavor modifiers, hinting at potential interactions with taste receptors, though this application is distinct from therapeutic research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-18(24,15-9-12-5-2-3-7-14(12)25-15)11-20-16(22)17(23)21-13-6-4-8-19-10-13/h2-10,24H,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTMNEPLOJFQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the benzothiophene derivative. This can be achieved through electrophilic cyclization reactions or coupling reactions. The pyridine ring is often introduced through nucleophilic substitution reactions, and the oxalamide group is formed through amide bond formation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The benzo[b]thiophene and hydroxylpropyl groups are susceptible to oxidation.

Key Findings:

  • Thiophene Ring Oxidation : Under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid), the sulfur atom in the benzo[b]thiophene moiety oxidizes to sulfoxide or sulfone derivatives (Figure 1A).

  • Hydroxyl Group Oxidation : The secondary alcohol in the hydroxypropyl chain can be oxidized to a ketone using MnO<sub>2</sub> or Jones reagent, forming a propanone derivative (Figure 1B) .

Table 1: Oxidation Reaction Conditions and Outcomes

Reaction SiteReagentsProductYield (%)Source
Benzo[b]thiophene-SH<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide derivative60–75
Hydroxypropyl -OHMnO<sub>2</sub> (solvent-free)Propanone derivative58–65

Reduction Reactions

The oxalamide bond and aromatic systems may undergo reduction under specific conditions.

Key Findings:

  • Oxalamide Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the oxalamide to a diaminoethane derivative, though this reaction requires anhydrous conditions (Figure 2A) .

  • Pyridine Ring Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) partially saturates the pyridine ring to piperidine (Figure 2B) .

Table 2: Reduction Reaction Parameters

Target GroupReagentsProductNotesSource
Oxalamide (-CONHCO-)LiAlH<sub>4</sub>/THFDiaminoethane derivativeLow yield (~40%)
Pyridine ringH<sub>2</sub> (1 atm)/10% Pd-CPartially saturated piperidineRequires 12–24 h

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings.

Key Findings:

  • Benzo[b]thiophene Halogenation : Bromine (Br<sub>2</sub>) in CCl<sub>4</sub> selectively substitutes at the C-3 position of the benzo[b]thiophene (Figure 3A).

  • Pyridine Nitration : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) targets the meta position of the pyridine ring (Figure 3B) .

Table 3: Substitution Reaction Details

Reaction TypeReagentsPositionProductYield (%)Source
BrominationBr<sub>2</sub>/CCl<sub>4</sub>C-3 (thiophene)3-Bromo-benzo[b]thiophene70
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)C-5 (pyridine)5-Nitro-pyridin-3-yl55

Hydrolysis and Condensation

The oxalamide bond and ester-like groups are reactive toward hydrolysis.

Key Findings:

  • Oxalamide Hydrolysis : Acidic hydrolysis (HCl/H<sub>2</sub>O) cleaves the oxalamide into benzo[b]thiophene-carboxylic acid and pyridinylamine (Figure 4A) .

  • Schiff Base Formation : The hydroxylpropyl group condenses with aldehydes (e.g., benzaldehyde) to form imines under microwave irradiation (Figure 4B) .

Table 4: Hydrolysis/Condensation Outcomes

ReactionConditionsProductsYield (%)Source
Acidic hydrolysis6M HCl, reflux, 6 hCarboxylic acid + amine85
Schiff base formationBenzaldehyde, MW, 15 minImine derivative72

Coordination Chemistry

The pyridine nitrogen and oxalamide oxygen atoms act as ligands for metal complexes.

Key Findings:

  • Cu(II) Complexation : Reacts with CuCl<sub>2</sub> in ethanol to form a square-planar complex (Figure 5), validated by UV-Vis (λmax\lambda_{\text{max}} = 610 nm) .

  • Fe(III) Binding : Forms octahedral complexes with Fe(NO<sub>3</sub>)<sub>3</sub>, confirmed by ESR spectroscopy .

Scientific Research Applications

Medicinal Chemistry

  • Anxiolytic Potential : Research indicates that N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide exhibits significant anxiolytic effects. In animal models, administration of this compound resulted in reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .
  • Mood Regulation : Studies have demonstrated that this compound can elevate serotonin levels in the brain, correlating with improved mood outcomes in depression models. This mechanism highlights its potential as a treatment for mood disorders by acting on serotonin pathways .
  • Cancer Research : The compound's structure allows for exploration as a potential anticancer agent. Its interaction with various biological pathways could inhibit tumor growth or modulate cancer cell behavior, although specific studies focusing on this application remain limited .

Materials Science

The unique chemical structure of this compound makes it a candidate for developing new materials with enhanced properties. Its potential applications include:

  • Conductive Polymers : By incorporating this compound into polymer matrices, researchers may develop materials with improved electrical conductivity.
  • Stability Enhancements : Modifications of the oxalamide linkage could lead to materials with better thermal stability and mechanical properties.

Anxiolytic Effects in Animal Models

In a controlled study involving rodents, this compound was administered to assess its impact on anxiety-related behaviors. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent.

Mood Regulation Studies

Another study focused on the compound's ability to modulate mood in models of depression. Treatment with this compound led to increased serotonin levels in the brain, correlating with improved mood outcomes .

Mechanism of Action

The mechanism by which N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The benzothiophene moiety may bind to enzymes or receptors, while the pyridine ring and oxalamide group can influence the compound's overall biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzothiophene vs. Benzofuran Derivatives

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide (CAS: 2034546-61-5) replaces the benzo[b]thiophene with a benzofuran group. Key differences include:

  • Molecular Weight : The benzofuran analog has a lower molecular weight (396.4 g/mol vs. 449.5 g/mol), which may influence pharmacokinetics such as absorption and distribution .

Oxalamide-Based Umami Agonists

The umami flavor enhancer S336 (CAS: 745047-53-4), N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide , shares the oxalamide core but differs in substituents:

  • Substituent Effects : S336 uses a dimethoxybenzyl group and a pyridin-2-yl ethyl chain, whereas the target compound employs a benzo[b]thiophen-2-yl hydroxypropyl group and pyridin-3-yl.
  • Biological Activity : S336 targets the hTAS1R1/hTAS1R3 receptor for umami taste , while the benzo[b]thiophene in the target compound may confer distinct pharmacological properties, such as anticancer activity (see Section 2.3).

Anticancer Benzothiophene Derivatives

Benzothiophene acrylonitrile analogs (e.g., compounds 31–33 in ) exhibit potent anticancer activity (GI50 <10 nM) against 60 human cancer cell lines. The target compound’s oxalamide bridge may enable alternative mechanisms, such as kinase inhibition, but this requires empirical validation.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C24H23N3O4S 449.5 Benzo[b]thiophen-2-yl, pyridin-3-yl High MW, potential solubility from -OH
Benzofuran Analog (CAS 2034546-61-5) C21H20N2O6 396.4 Benzodioxole, benzofuran-2-yl Lower MW, oxygen-rich
S336 (Umami Agonist) Not reported Not reported 2,4-Dimethoxybenzyl, pyridin-2-yl hTAS1R1/hTAS1R3 activation
Anticancer Benzothiophene (Compound 31) C20H16N2OS ~332.4 Benzo[b]thiophen-2-yl, acrylonitrile GI50 <10 nM

Research Findings and Implications

  • Structural Flexibility : The oxalamide backbone allows diverse substitutions, enabling tuning of solubility, metabolic stability, and target affinity .
  • Metabolic Considerations : The absence of amide hydrolysis in related oxalamides implies the target compound may resist degradation, enhancing bioavailability.

Biological Activity

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound notable for its potential biological activities, particularly its interactions with various biological targets. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety , a hydroxypropyl group , and an oxalamide linkage . The synthesis typically involves multiple steps, including:

  • Formation of the Benzo[b]thiophene Moiety : Achieved through cyclization reactions involving thiophenes and benzene derivatives, often using palladium-catalyzed coupling reactions.
  • Introduction of the Hydroxypropyl Group : Accomplished via an epoxide ring-opening reaction, generally facilitated by a base such as sodium hydroxide or potassium carbonate.
  • Oxalamide Formation : This step links the hydroxypropyl group to the pyridinyl component, enhancing the compound's biological properties.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant affinity for the 5-HT1A serotonin receptor , which plays a crucial role in mood regulation and anxiety disorders. Its binding can influence neurotransmitter release and modulate cellular signaling pathways associated with these conditions.

Anticancer Potential

Studies have suggested that derivatives of compounds containing benzo[b]thiophene structures demonstrate anticancer activity . For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents . The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to palmitoylation processes, which are essential for protein function and cellular signaling . This inhibition may contribute to its therapeutic effects in conditions where palmitoylation is dysregulated.

Pharmacological Studies

Pharmacological evaluations have highlighted its potential as a neuroprotective agent , particularly in models of neurodegeneration where serotonin signaling is disrupted. The compound's ability to modulate serotonin pathways suggests it could be beneficial in treating disorders like depression and anxiety.

Summary of Biological Activities

Activity Description
Serotonin Receptor BindingSignificant affinity for 5-HT1A receptors influencing mood regulation
Anticancer ActivityCytotoxic effects on various cancer cell lines; modulation of inflammatory cytokines
Enzyme InhibitionInhibition of palmitoylation-related enzymes affecting cellular signaling
Neuroprotective PropertiesPotential benefits in neurodegenerative conditions through serotonin modulation

Q & A

Q. Basic Research Focus

  • 1^1H NMR : Key signals include the hydroxypropyl group (δ ~1.5–2.5 ppm for CH2_2/CH3_3), aromatic protons from benzo[b]thiophene (δ ~7.0–7.8 ppm), and pyridine protons (δ ~8.0–9.0 ppm). Oxalamide NH protons typically appear as broad singlets (δ ~8.5–10.5 ppm) .
  • LC-MS : The molecular ion ([M+H]+^+) should match the calculated exact mass (e.g., m/z 422.12 for a related compound in ). Purity is confirmed by HPLC retention time and peak homogeneity (>95% by area).

What density functional theory (DFT) methods are suitable for predicting electronic properties and reactivity?

Advanced Research Focus
Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr), which incorporate exact exchange and gradient corrections, are recommended for modeling oxalamides. Studies show B3LYP achieves <3 kcal/mol error in thermochemical properties (e.g., ionization potentials, bond dissociation energies) . For the target compound, geometry optimization at the B3LYP/6-31G(d) level can predict HOMO/LUMO energies to assess redox behavior, while Natural Bond Orbital (NBO) analysis reveals intramolecular charge transfer between the electron-rich benzo[b]thiophene and pyridine moieties .

How do structural modifications influence bioactivity in related oxalamide derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies on analogs like N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide demonstrate that:

  • Hydrophobic substituents (e.g., adamantyl, 4-chlorobenzyl) enhance membrane permeability and target binding .
  • Stereochemistry : Diastereomers of N1-(pyrrolidin-2-ylmethyl)-N2-(thiazolyl)oxalamide showed a 2-fold difference in antiviral IC50_{50} values, emphasizing the need for chiral resolution .
  • H-bond acceptors : The pyridine ring in the target compound may engage in π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors) .

What experimental strategies resolve stereochemical ambiguities in asymmetric oxalamide synthesis?

Q. Advanced Research Focus

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol.
  • X-ray crystallography : SHELX software can determine absolute configuration from single-crystal data, as demonstrated for N1-(benzyloxy)-N2-(phenylpropyl)oxalamide derivatives .
  • Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry, particularly for compounds with aromatic chromophores .

How should researchers address discrepancies between computational predictions and experimental data?

Advanced Research Focus
For example, if DFT predicts a stable conformation inconsistent with crystallographic

  • Basis Set Validation : Test larger basis sets (e.g., 6-311++G(d,p)) to reduce basis-set superposition error.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to mimic experimental conditions .
  • Dispersion Corrections : Apply Grimme’s D3 correction to account for van der Waals interactions in bulky substituents .

What in vitro assays are appropriate for evaluating this compound’s mechanism of action?

Q. Advanced Research Focus

  • Enzyme Inhibition : Fluorescence-based assays (e.g., HIV protease inhibition in ) using recombinant proteins.
  • Cellular Uptake : LC-MS quantification in cell lysates to correlate bioavailability with substituent lipophilicity (logP) .
  • Receptor Binding : Surface Plasmon Resonance (SPR) to measure binding kinetics to targets like GPCRs or kinases.

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